1H-咪唑,1-亚硝基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

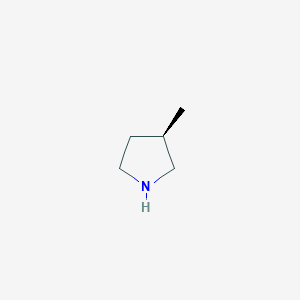

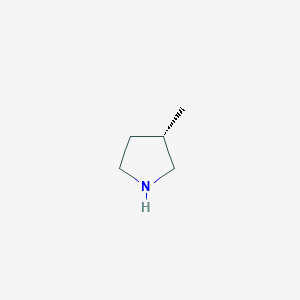

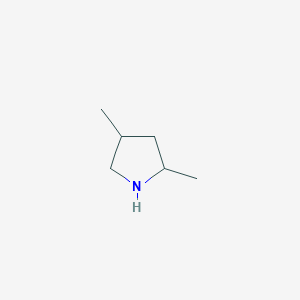

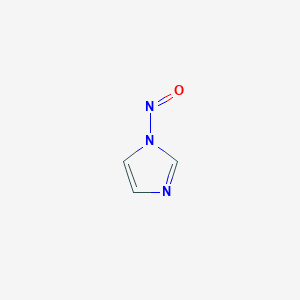

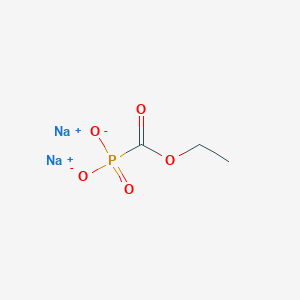

1-Nitroso-1H-imidazole is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazole, 1-nitroso- include a molecular weight of 97.08 g/mol, a topological polar surface area of 47.2 Ų, and a complexity of 74.6 .

科学研究应用

Analytical Method Development

1-Nitroso-1H-imidazole is utilized in the development of analytical methods, particularly in the validation of analytical procedures for nitrosamines . It serves as a standard in the quantification and identification of nitrosamine impurities in pharmaceuticals, ensuring compliance with regulatory guidelines.

Drug Discovery and Therapeutic Potential

The imidazole ring, a core structure in 1-nitroso-1h-imidazole, is integral to the synthesis of various drugs. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral effects . Nitroso-imidazole compounds, in particular, have been explored for their bactericidal properties and potential use in treating infectious diseases.

Organic Synthesis

In organic chemistry, 1-nitroso-1h-imidazole acts as a diazotizing reagent. It’s instrumental in synthesizing azo dyes, which are prevalent in the textile industry, and in preparing other important intermediates like aryl azides and azoxy compounds .

Catalysis

Imidazole derivatives, including 1-nitroso-1h-imidazole, find applications in catalysis. They are used to facilitate various chemical reactions, contributing to the synthesis of complex molecules and materials .

Biochemical Research

Studies have indicated that 1-nitroso-1h-imidazole can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This makes it a valuable compound for biochemical research aimed at understanding and combating various diseases.

Physiological Effects

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, causing skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

1-nitrosoimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-nitroso- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)